molecular formula C16H8Cl3N3O3S B5975213 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

Cat. No. B5975213
M. Wt: 428.7 g/mol
InChI Key: YBZHLOPIABKMIC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which have the ability to selectively destroy the blood vessels that supply tumors, leading to their shrinkage and eventual death.

Mechanism of Action

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide works by activating a protein called STING (Stimulator of Interferon Genes) in the immune cells that surround the tumor. This activation leads to the production of interferon, a protein that helps to destroy the blood vessels that supply tumors. 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide also causes the release of other factors that promote the destruction of tumor cells.
Biochemical and Physiological Effects:
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that help to regulate the immune response. 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide also causes the release of nitric oxide, a molecule that helps to relax blood vessels and increase blood flow.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer treatment, making it a well-characterized compound. However, 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several limitations as well. It has a short half-life in the body, which limits its effectiveness as a therapeutic agent. It also has a narrow therapeutic window, meaning that it can cause toxic side effects at high doses.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide. One area of research is the development of new VDAs that are more effective and have fewer side effects than 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide. Another area of research is the combination of 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for more studies to better understand the mechanism of action of 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide and its effects on the immune system.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves a series of chemical reactions starting from 2-chloro-5-nitrobenzoic acid and 2,4-dichlorothiazole. The final product is obtained after several purification steps, including recrystallization and chromatography.

Scientific Research Applications

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of tumors, including lung, colon, breast, and prostate cancer. 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide works by selectively destroying the blood vessels that supply tumors, leading to their shrinkage and eventual death.

properties

IUPAC Name

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3N3O3S/c17-8-1-3-10(13(19)5-8)14-7-26-16(20-14)21-15(23)11-6-9(22(24)25)2-4-12(11)18/h1-7H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZHLOPIABKMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

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